Fmoc-Glu(OcHx)-OH
Overview
Description
Fmoc-Glu(OcHx)-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H29NO6 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications
Fmoc-Glu(AlHx)-OH, a similar compound to Fmoc-Glu(OcHx)-OH, is used as a traceless linker in chemical protein synthesis, particularly in native chemical ligation (NCL). It enhances the solubility of peptide segments, facilitating the synthesis of challenging synthetic peptides and proteins (Giesler et al., 2021).
Fmoc-Glu(MNI)-OH, another related compound, has been developed for synthesizing photocaged peptides. It is particularly useful in Fmoc solid-phase peptide synthesis (SPPS), offering advantages like preventing aminosuccinyl side products and enabling rapid photolysis kinetics (Tang et al., 2015).
In the field of phosphoserine peptide synthesis, Fmoc-based strategies combined with other methods have been employed for synthesizing serine phosphopeptides, crucial in studying proteins like tau phosphoprotein related to Alzheimer’s Disease (Shapiro et al., 1996).
Fmoc-based amino acids like Fmoc-Glu(OtBu)-OH have been studied for their self-assembly properties, offering insights into novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Fmoc derivatives are also instrumental in analytical chemistry, such as in the fluorescent labeling and chromatographic analysis of compounds like glufosinate, glyphosate, and aminomethylphosphonic acid in environmental samples (Sancho et al., 1996).
Fmoc-protected amino acids, including those related to this compound, are being explored in nanotechnology for biomedical applications. For example, Fmoc-decorated self-assembling building blocks are being studied for their antibacterial and anti-inflammatory properties in biomedical materials (Schnaider et al., 2019).
Biochemical Analysis
Biochemical Properties
Fmoc-Glu(OcHx)-OH plays a significant role in biochemical reactions. As a derivative of glutamic acid, it can participate in peptide synthesis . The Fmoc group in this compound can be selectively removed during peptide synthesis, facilitating the formation of complex peptide structures
Cellular Effects
The cellular effects of this compound are not fully understood due to limited available data. Amino acids and their derivatives, including this compound, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role in peptide synthesis. The Fmoc group can be selectively removed during the synthesis process, allowing for the formation of complex peptide structures
Properties
IUPAC Name |
(2S)-5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c28-24(33-17-8-2-1-3-9-17)15-14-23(25(29)30)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPEUXZAYGDMU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679807 | |
Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150047-85-1 | |
Record name | (2S)-5-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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